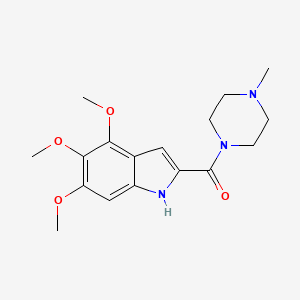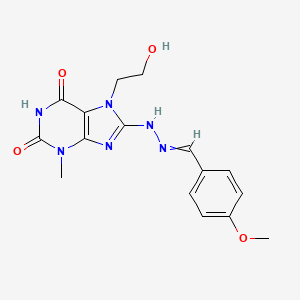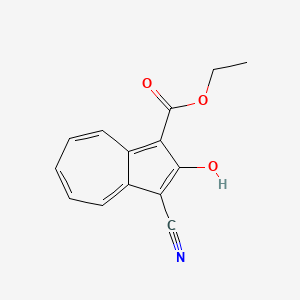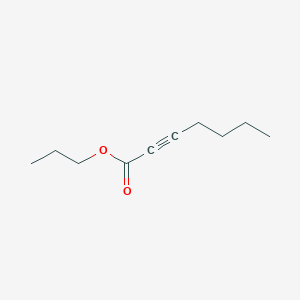
Propyl hept-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl hept-2-ynoate is a fatty acid ester with the IUPAC name this compound . This compound is known for its unique structure, which includes a propyl group attached to a hept-2-ynoate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of propyl hept-2-ynoate typically involves the esterification of hept-2-ynoic acid with propanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Análisis De Reacciones Químicas
Propyl hept-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.
Cycloaddition: It participates in cycloaddition reactions, particularly [4π + 2π]-cycloadditions, to form heterocyclic compounds.
Aplicaciones Científicas De Investigación
Propyl hept-2-ynoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of propyl hept-2-ynoate involves its interaction with specific molecular targets and pathways. For instance, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cycloadducts. This process is facilitated by the presence of catalysts such as gold or nickel, which enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Propyl hept-2-ynoate can be compared with other similar compounds such as:
Methyl hept-2-ynoate: Similar in structure but with a methyl group instead of a propyl group.
Ethyl hept-2-ynoate: Contains an ethyl group instead of a propyl group.
Butyl hept-2-ynoate: Features a butyl group in place of the propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in the alkyl group attached to the hept-2-ynoate moiety .
Propiedades
Número CAS |
3882-57-3 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
propyl hept-2-ynoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-6,9H2,1-2H3 |
Clave InChI |
ZRBPUEOLDSVZMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
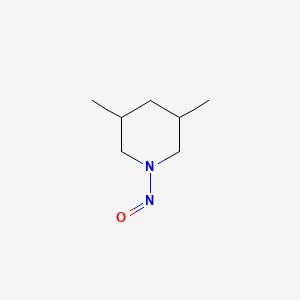
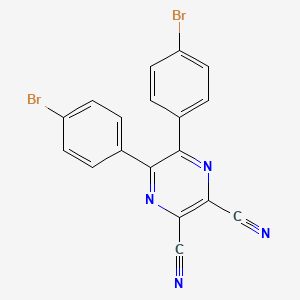
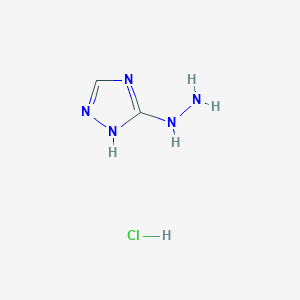


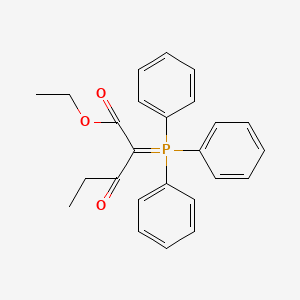

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
